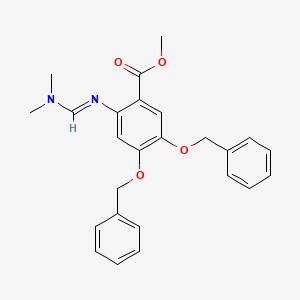
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,5-ビス(ベンジルオキシ)-2-((ジメチルアミノ)メチレンアミノ)安息香酸メチルは、ベンジルオキシ基とジメチルアミノメチレンアミノ部分を含む独特な構造を持つ、複雑な有機化合物です。
合成方法
合成経路と反応条件
(E)-4,5-ビス(ベンジルオキシ)-2-((ジメチルアミノ)メチレンアミノ)安息香酸メチルの合成は、通常、複数のステップを伴います 。次に、ジメチルアミンと適切なアルデヒドまたはケトンとの縮合反応によって、ジメチルアミノメチレンアミノ基が導入されます .
工業生産方法
この化合物の工業生産では、同様の合成経路が採用されますが、より大規模に行われます。プロセスは収率と純度を最適化するために、温度、圧力、試薬濃度などの反応条件を正確に制御するための自動システムを伴うことがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate typically involves multiple stepsThe dimethylamino methyleneamino group is then introduced via a condensation reaction with dimethylamine and a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
反応の種類
(E)-4,5-ビス(ベンジルオキシ)-2-((ジメチルアミノ)メチレンアミノ)安息香酸メチルは、以下のを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、酸素含有基を除去したり、二重結合を単結合に変換したりするために使用できます。
置換: ベンジルオキシ基は、求核置換反応によって他の基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: メトキシドナトリウム (NaOMe) や tert-ブトキシドカリウム (KOtBu) などの求核剤は、置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される可能性があり、還元によりアルコールまたはアルカンが生成される可能性があります。
科学研究への応用
(E)-4,5-ビス(ベンジルオキシ)-2-((ジメチルアミノ)メチレンアミノ)安息香酸メチルは、科学研究においていくつかの応用があります。
科学的研究の応用
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
作用機序
(E)-4,5-ビス(ベンジルオキシ)-2-((ジメチルアミノ)メチレンアミノ)安息香酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ジメチルアミノメチレンアミノ基は、酵素または受容体と相互作用し、それらの活性を阻害したり、機能を変えたりする可能性があります。 ベンジルオキシ基は、化合物の生物系における結合親和性または安定性を高める可能性があります {__svg_loss__} {__svg_loss__}.
類似化合物の比較
類似化合物
ベンゾイミダゾール: これらの化合物は、類似の安息香酸コアを共有し、医薬品や生物学において応用されています.
イミダゾール: さまざまな化学的および製薬的用途で使用される、類似の構造を持つ別のクラスの化合物.
ベンゾチアゾール: これらの化合物は、生物活性で知られており、医化学で使用されています.
独自性
(E)-4,5-ビス(ベンジルオキシ)-2-((ジメチルアミノ)メチレンアミノ)安息香酸メチルは、独自の化学的および生物学的特性を与える官能基の特定の組み合わせのために、ユニークです。
類似化合物との比較
Similar Compounds
Benzimidazoles: These compounds share a similar benzoate core and have applications in medicine and biology.
Imidazoles: Another class of compounds with a similar structure, used in various chemical and pharmaceutical applications.
Benzothiazoles: These compounds are known for their biological activity and are used in medicinal chemistry.
Uniqueness
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H26N2O4
- Molecular Weight : 418.49 g/mol
- CAS Number : 1415565-93-3
The compound features two benzyloxy groups and a dimethylamino group linked to a benzoate moiety. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
Mechanisms of Biological Activity
- Enzyme Interactions : The dimethylamino group can participate in nucleophilic reactions, potentially interacting with enzymes involved in metabolic pathways. This interaction can influence the compound's pharmacokinetics and pharmacodynamics.
- Receptor Binding : The aromatic rings present in the structure suggest potential for binding to various receptors, which may mediate its biological effects. Preliminary studies indicate that compounds with similar structures often exhibit activity against specific receptor types, including adrenergic and histamine receptors.
- Electrophilic Aromatic Substitution : The presence of benzyloxy groups may facilitate electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The following table summarizes findings related to the antimicrobial activity of this compound and related compounds:
These findings suggest that this compound may possess significant antibacterial properties, warranting further investigation.
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The following table outlines the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
The observed cytotoxicity suggests potential applications in cancer therapy, particularly as a lead compound for further development.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of this compound on HeLa cells demonstrated significant induction of apoptosis through caspase activation pathways. The study reported a dose-dependent increase in apoptosis markers, indicating that this compound could serve as a basis for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains. Results indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
特性
分子式 |
C25H26N2O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
methyl 2-(dimethylaminomethylideneamino)-4,5-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C25H26N2O4/c1-27(2)18-26-22-15-24(31-17-20-12-8-5-9-13-20)23(14-21(22)25(28)29-3)30-16-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3 |
InChIキー |
CIQBOPRSNRFFSX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















